Nampt activator-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

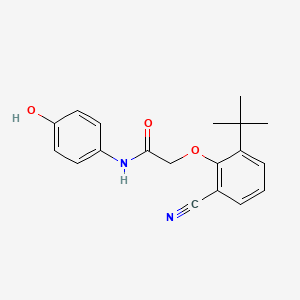

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-(2-tert-butyl-6-cyanophenoxy)-N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,3)16-6-4-5-13(11-20)18(16)24-12-17(23)21-14-7-9-15(22)10-8-14/h4-10,22H,12H2,1-3H3,(H,21,23) |

InChI Key |

VKGWHNRIOPYZTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Enhancement of the NAD+ Salvage Pathway

An In-depth Technical Guide on the Core Mechanism of Action of Nampt Activators

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (Nampt) is a critical enzyme in mammalian NAD+ biosynthesis. As the rate-limiting enzyme in the salvage pathway, Nampt catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[1][2] NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly-ADP-ribose polymerases (PARPs).[3][4] Depletion of NAD+ is associated with aging and a variety of pathologies, including neurodegenerative diseases.[5] Consequently, the activation of Nampt to boost NAD+ levels has emerged as a promising therapeutic strategy.

While the term "Nampt activator-3" does not correspond to a specific, publicly documented molecule, this guide will provide a comprehensive overview of the mechanism of action for well-characterized Nampt activators, such as the P7C3 family and novel Nampt positive allosteric modulators (N-PAMs).

The primary mechanism of action for Nampt activators is the potentiation of the enzymatic activity of Nampt, leading to an increase in intracellular NAD+ concentrations. This is achieved by enhancing the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. The subsequent conversion of NMN to NAD+ is catalyzed by nicotinamide mononucleotide adenylyltransferase (NMNAT).

There are distinct classes of Nampt activators that accomplish this through different molecular interactions with the Nampt enzyme.

P7C3 and its Analogs: A Class of Neuroprotective Agents

The P7C3 class of aminopropyl carbazole (B46965) compounds was initially discovered through a target-agnostic in vivo screen for molecules that enhance hippocampal neurogenesis. Subsequent studies identified Nampt as the intracellular target of P7C3. The administration of P7C3 or its more potent analog, P7C3-A20, has been shown to restore NAD+ levels in cells depleted of NAD+ and protect them from toxicity. While P7C3 and its analogs have demonstrated robust neuroprotective effects in various preclinical models of neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and ALS, the precise mechanism of Nampt activation has been a subject of further investigation. Some evidence suggests that the interaction may be transient or indirect.

Nampt Positive Allosteric Modulators (N-PAMs) and Other Direct Activators

More recently, target-based screening has led to the discovery of small molecules that directly and allosterically activate Nampt. These include Nampt Positive Allosteric Modulators (N-PAMs) and other novel activators, sometimes referred to as NATs. These molecules bind to a "rear channel" of the Nampt enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme that enhances its catalytic activity and can alleviate feedback inhibition by NAD+ and NAM. This mechanism allows for a more efficient conversion of NAM to NMN, thereby boosting cellular NAD+ levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by Nampt activators and a typical experimental workflow for their characterization.

Caption: Signaling pathway of Nampt activation.

Caption: Experimental workflow for Nampt activator discovery.

Quantitative Data

The following tables summarize key quantitative data for representative Nampt activators.

Table 1: In Vitro Nampt Activation

| Compound | Assay Type | Fold Activation (at concentration) | EC50 | Reference |

| P7C3-A20 | Coupled Enzyme Assay | Dose-dependent activation | Not specified | |

| NAT | Coupled Enzyme Assay | ~2-fold (at 10 µM) | Not specified | |

| N-PAMs | Coupled Enzyme Assay | Up to 5-fold | Varies by analog | |

| SBI-797812 | Direct Nampt Assay | Activation at high NAM concentrations | Not specified |

Table 2: Cellular NAD+ Enhancement

| Compound | Cell Line | Treatment Conditions | Fold Increase in NAD+ | Reference |

| P7C3 | U2OS | Doxorubicin-induced NAD+ depletion | Restored NAD+ levels | |

| P7C3-A20 | U2OS | Doxorubicin-induced NAD+ depletion | Restored NAD+ levels | |

| NAT-5r | HepG2 | 2 and 4 hours | Dose-dependent increase | |

| N-PAMs | THP-1 | Not specified | Increased NAD+ biosynthesis |

Experimental Protocols

Coupled Enzyme Assay for Nampt Activity

This is a common method to measure the enzymatic activity of Nampt in a high-throughput format.

-

Principle: The activity of Nampt is measured through a series of coupled enzymatic reactions that ultimately produce a fluorescent or colorimetric signal.

-

Nampt converts NAM and PRPP to NMN.

-

NMNAT converts NMN to NAD+.

-

Alcohol dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol.

-

NADH is detected by its fluorescence (Ex/Em = 340/460 nm) or by a colorimetric reaction.

-

-

Materials:

-

Recombinant human Nampt enzyme

-

Nampt assay buffer

-

Substrates: NAM, PRPP, ATP, ethanol

-

Coupling enzymes: NMNAT, ADH

-

Detection reagent (if colorimetric)

-

Test compounds (Nampt activators)

-

96- or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the Nampt enzyme, assay buffer, coupling enzymes, and substrates.

-

Add the test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent activation relative to the vehicle control.

-

Cellular NAD+ Measurement

This protocol is used to determine the effect of Nampt activators on intracellular NAD+ levels.

-

Principle: Cellular NAD+ is extracted and quantified using a fluorometric assay.

-

Materials:

-

Cell line of interest (e.g., HepG2, U2OS)

-

Cell culture medium and supplements

-

Test compound (Nampt activator)

-

NAD+ extraction buffer (e.g., HClO4)

-

Fluorometric NAD+ assay kit

-

-

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 2-4 hours).

-

Wash the cells with PBS.

-

Lyse the cells and extract NAD+ using an appropriate extraction buffer.

-

Perform the fluorometric NAD+ assay according to the manufacturer's instructions.

-

Measure fluorescence and calculate the NAD+ concentration relative to the total protein content.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to validate the direct binding of a compound to its target protein in a cellular context.

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This shift in the melting temperature of the protein can be detected by Western blotting or mass spectrometry.

-

Materials:

-

Intact cells

-

Test compound

-

PBS

-

Equipment for heating cell lysates to a range of temperatures

-

SDS-PAGE and Western blot reagents

-

Antibody against Nampt

-

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Divide the cell lysate into aliquots and heat them to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Analyze the supernatant (containing the soluble, non-denatured protein) by SDS-PAGE and Western blotting using an anti-Nampt antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Nampt activators represent a promising class of therapeutic agents, particularly for neurodegenerative diseases, by targeting the fundamental process of NAD+ biosynthesis. The core mechanism of action involves the enhancement of Nampt enzymatic activity, either through direct allosteric modulation or other interactions, leading to increased cellular NAD+ levels. The continued development and characterization of novel Nampt activators, guided by the experimental protocols outlined in this guide, will be crucial for translating the therapeutic potential of this approach into clinical applications.

References

The Discovery and Synthesis of Nampt Activator-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular metabolism, DNA repair, and signaling pathways. The decline of NAD+ levels is associated with aging and a variety of pathologies, including neurodegenerative diseases. Consequently, the activation of Nampt to boost NAD+ levels has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Nampt activator-3, a potent and neuroprotective small molecule.

Discovery of this compound

This compound is a derivative of a parent compound known as NAT, which was identified through a high-throughput screening of approximately 50,000 synthetic chemicals.[1] The screening utilized a triply-coupled enzymatic assay to identify compounds capable of activating Nampt.[1] Subsequent structure-activity relationship (SAR) studies on the initial hit, NAT, led to the synthesis of over 80 derivatives to optimize its potency and drug-like properties.[1][2] this compound, also referred to as compound 72 in optimization studies, emerged from this systematic optimization process, demonstrating significantly improved potency as a Nampt activator and robust neuroprotective effects.[2]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available in its entirety, it is described as a derivative of the initial hit compound, NAT. The synthesis of NAT and its derivatives involves a systematic chemical optimization process. The general synthetic approach for this class of compounds is based on building upon the core structure of NAT.

Disclaimer: The following is a representative synthetic scheme for a NAT derivative, illustrating the likely chemical transformations involved. The exact reagents and conditions for the synthesis of this compound may vary and are detailed in the primary scientific literature.

A representative synthesis would likely involve the coupling of key aromatic and heterocyclic building blocks, followed by modifications to the substituent groups to enhance potency and pharmacokinetic properties. The optimization of NAT involved exploring structural variants on different domains of the molecule, considering factors like hydrogen bonding, hydrophilicity, and bioisosteric replacements.

Quantitative Data

The potency and binding affinity of this compound and its parent compound, NAT, have been characterized using various biochemical and cellular assays.

| Compound | EC50 (µM) | KD (nM) | Notes |

| This compound | 2.6 | 132 | A potent derivative of NAT with improved activity. |

| NAT | 5.7 | 379 | The initial hit compound identified from a high-throughput screen. |

Signaling Pathway and Experimental Workflows

Nampt Signaling Pathway

Nampt plays a crucial role in the NAD+ salvage pathway, which is the primary mechanism for NAD+ biosynthesis in mammals. Activation of Nampt by compounds like this compound enhances the production of nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Increased NAD+ levels, in turn, influence the activity of various NAD+-dependent enzymes, such as sirtuins and PARPs, which are involved in a wide range of cellular processes including gene expression, DNA repair, and metabolic regulation.

Caption: Nampt Signaling Pathway and the action of this compound.

Experimental Workflow: Nampt Enzyme Activity Assay

This workflow outlines a common method to determine the enzymatic activity of Nampt in the presence of an activator.

Caption: Workflow for a fluorometric Nampt enzyme activity assay.

Experimental Protocols

Nampt Enzyme Activity Assay (Fluorometric)

This protocol is based on a coupled-enzyme assay that measures the production of NADH.

Materials:

-

Recombinant human Nampt enzyme

-

This compound (or other test compounds)

-

Nicotinamide (Nam)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 1 µL of this compound at various concentrations to the test wells. Add 1 µL of DMSO to the control wells.

-

Add 10 µL of recombinant Nampt enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare a substrate mix containing Nam, PRPP, ATP, NMNAT, and ADH in assay buffer.

-

Initiate the reaction by adding 40 µL of the substrate mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Calculate the percentage of Nampt activation relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (FK866 Protection)

This assay assesses the ability of this compound to protect cells from the cytotoxic effects of the Nampt inhibitor, FK866.

Materials:

-

Human cell line (e.g., U2OS, T98G, SH-SY5Y, or HepG2)

-

Cell culture medium and supplements

-

This compound

-

FK866 (a potent Nampt inhibitor)

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

96-well clear or opaque microplate

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of a fixed concentration of FK866 (typically at or above its IC50). Include control wells with no treatment, FK866 alone, and this compound alone.

-

Incubate the cells for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results to determine the protective effect of this compound.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model

This protocol describes a common method to induce CIPN in mice using paclitaxel (B517696) to evaluate the neuroprotective effects of this compound.

Materials:

-

Male C57BL/6J mice

-

Paclitaxel

-

Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

-

This compound

-

Vehicle for this compound

-

Von Frey filaments for mechanical allodynia testing

-

Acetone (B3395972) for cold allodynia testing

Procedure:

-

Induction of CIPN: Administer paclitaxel (e.g., 4-8 mg/kg) intraperitoneally (i.p.) to the mice on alternating days for a total of four injections.

-

Treatment: Administer this compound (e.g., 10-30 mg/kg, i.p. or oral) daily, starting before or concurrently with the paclitaxel injections and continuing for the duration of the study. A vehicle control group should also be included.

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A decrease in the withdrawal threshold indicates mechanical allodynia.

-

Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal and licking. An increased response duration indicates cold allodynia.

-

-

Data Analysis: Compare the behavioral responses of the this compound-treated group with the vehicle-treated CIPN group and a naive control group. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the neuroprotective effect.

Conclusion

This compound is a promising small molecule that enhances the activity of a key enzyme in NAD+ biosynthesis. Its discovery through a systematic drug discovery process and its demonstrated efficacy in preclinical models of neuroprotection highlight the therapeutic potential of targeting Nampt for age-related and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a foundation for further research and development in this exciting field.

References

Allosteric Modulation of NAMPT by Nampt Activator-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and redox reactions.[2] Consequently, NAMPT has emerged as a significant therapeutic target for a range of pathologies, including age-related diseases, metabolic disorders, and cancer.[3][4] Small-molecule activators of NAMPT offer a promising strategy to enhance NAD+ levels, thereby potentially mitigating the effects of NAD+ depletion associated with various disease states.[5] This technical guide provides an in-depth overview of the allosteric modulation of NAMPT by a specific activator, Nampt activator-3, and other related positive allosteric modulators (N-PAMs).

Mechanism of Allosteric Activation

NAMPT activators, including this compound, function as positive allosteric modulators (N-PAMs). These molecules do not bind to the active site of the enzyme but rather to a distinct allosteric site known as the "rear channel". This binding event induces a conformational change in the enzyme that enhances its catalytic activity.

The primary mechanism of activation involves the regulation of nicotinamide (NAM) binding and turnover. Specifically, N-PAMs are proposed to function by inhibiting non-productive NAM binding, thereby preventing the dysregulated ATPase activity of NAMPT. This allosteric modulation alleviates feedback inhibition by NAM and NAD+, leading to an overall increase in the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. Structural studies have confirmed the binding of N-PAMs to this rear channel, providing a structural basis for their mechanism of action.

Quantitative Data on NAMPT Activators

The following table summarizes the key quantitative data for this compound and other relevant NAMPT activators. This data is essential for comparing the potency and binding affinity of these compounds.

| Compound | EC50 (µM) | KD (nM) | Notes |

| This compound | 2.6 | 132 | A derivative of NAT. |

| Nampt activator-1 | 3.3-3.7 | - | |

| Nampt activator-2 | 0.023 | - | |

| NAT | 5.7 | 379 | Initial hit compound. |

| SBI-797812 | - | - | An orally active NAMPT activator that shifts NAMPT to NMN formation and blunts feedback inhibition by NAD+. |

| NP-A1R | 0.037 | 38 | R-isomer of NP-A1, a potent N-PAM. |

| Quercitrin | - | 16,000 (16 µM) | A flavonoid glycoside identified as a NAMPT activator. |

Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical component of cellular metabolism. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is utilized by various NAD+-consuming enzymes, such as sirtuins and PARPs, which are involved in a wide range of cellular processes, including gene silencing, DNA repair, and apoptosis. The inhibition of NAMPT disrupts this pathway, leading to NAD+ depletion and subsequent cellular effects. Extracellular NAMPT (eNAMPT) has also been shown to act as a cytokine that can activate inflammatory responses through the Toll-Like Receptor 4 (TLR4).

Experimental Protocols

Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the production of NAD+ in a coupled reaction.

Objective: To determine the in vitro enzymatic activity of NAMPT in the presence of activators.

Principle: NAMPT converts NAM to NMN, which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, generating a fluorescent or colorimetric signal proportional to NAMPT activity.

Materials:

-

Recombinant Human NAMPT Enzyme

-

NAMPT Assay Buffer (containing NMNAT and a cycling enzyme like ADH)

-

Nicotinamide (NAM)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Test compounds (e.g., this compound)

-

96-well or 384-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Thaw and dilute the recombinant NAMPT enzyme to the desired concentration in NAMPT Dilution Buffer on ice.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a microplate, add the diluted NAMPT enzyme to the appropriate wells (positive control and test wells). Add buffer without enzyme to the blank wells.

-

Compound Addition: Add the serially diluted test compounds or vehicle control to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours), protected from light.

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength.

-

Data Analysis: Subtract the background signal (blank wells) from all readings. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cell-Based NAD+/NADH Quantification Assay

This assay measures the intracellular levels of NAD+ and NADH after treatment with a NAMPT activator.

Objective: To quantify the effect of NAMPT activators on cellular NAD+ levels.

Principle: Following cell lysis, the total NAD+/NADH or the individual pools are quantified using a commercially available kit, often based on a luciferase or colorimetric detection method.

Materials:

-

Antigen-positive cancer cell line (or other relevant cell line)

-

Complete cell culture medium

-

NAMPT activator (e.g., this compound)

-

6-well or 12-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the NAMPT activator or vehicle control for a specified duration (e.g., 24-72 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the quantification kit's protocol.

-

NAD+/NADH Measurement: Follow the kit's instructions to measure the luminescence or absorbance, which is proportional to the amount of NAD+ and/or NADH.

-

Data Analysis: Normalize the signal to cell number or protein concentration. Plot the change in NAD+/NADH levels against the activator concentration.

Conclusion

This compound and other N-PAMs represent a promising class of molecules for the therapeutic modulation of NAMPT activity. Their allosteric mechanism of action, which involves binding to a rear channel and enhancing the enzyme's catalytic efficiency, provides a clear rationale for their development. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate and optimize these compounds for various therapeutic applications. The continued exploration of NAMPT activators holds significant potential for addressing diseases associated with NAD+ depletion.

References

- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Allosteric Modulation of Nicotinamide Phosphoribosyltransferase to Elevate Cellular NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

Nampt Activator-3: A Technical Guide to a Novel Nicotinamide Derivative for NAD+ Augmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a wide range of age-related and metabolic diseases. Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, making it a key therapeutic target for elevating intracellular NAD+ levels. This document provides a comprehensive technical overview of Nampt activator-3, a potent nicotinamide (NAM) derivative that allosterically activates the Nampt enzyme. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Nampt activation.

Introduction: The Role of Nampt in NAD+ Biosynthesis

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide (NAM), a byproduct of NAD+-consuming enzymes such as sirtuins and PARPs.[1][2] Nampt catalyzes the first and rate-limiting step in this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[1] Given its pivotal role, the activation of Nampt presents a promising strategy to boost NAD+ levels and counteract the physiological decline associated with NAD+ depletion.

This compound: A Potent NAT Derivative

This compound is a derivative of the initial hit compound "NAT" (Nicotinamide phosphoribosyltransferase activating compound). Through structural optimization, this compound exhibits enhanced potency in activating the Nampt enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | EC50 (µM) | Kd (nM) | Source |

| This compound | 2.6 | 132 | |

| NAT | 5.7 | 379 | |

| SBI-797812 | 0.37 | Not Reported |

Table 1: In Vitro Efficacy and Binding Affinity of Nampt Activators. EC50 and Kd values represent the concentration required for half-maximal activation and the dissociation constant for binding to the Nampt enzyme, respectively.

| Cell Line | Treatment | Observation | Source |

| U2OS | 10 nM FK866 + varying concentrations of this compound | Dose-dependent protection from FK866-induced cytotoxicity |

Table 2: Cellular Activity of this compound. This table highlights the ability of this compound to rescue cells from the cytotoxic effects of the Nampt inhibitor FK866.

Mechanism of Action: Allosteric Activation

Nampt activators, including this compound, function through an allosteric mechanism. The crystal structure of Nampt in complex with the parent compound NAT reveals that these activators bind to a "rear channel" of the enzyme, distinct from the active site where NAM binds. This allosteric binding induces a conformational change in the enzyme, leading to enhanced catalytic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its precursors.

Triply-Coupled Nampt Enzyme Activity Assay

This assay is a high-throughput method used to screen for Nampt activators.

Principle: The assay involves a three-enzyme cascade. First, Nampt converts NAM to NMN. Second, NMNAT converts NMN to NAD+. Finally, alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to convert a substrate (ethanol) to produce a fluorescent product (NADH), which can be measured.

Reagents:

-

Recombinant human Nampt enzyme

-

Recombinant human NMNAT1 enzyme

-

Alcohol Dehydrogenase (ADH)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

Ethanol

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (e.g., this compound)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, ethanol, NMNAT1, and ADH.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding the recombinant Nampt enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

-

Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Calculate the rate of NADH production to determine Nampt activity.

FK866-Mediated Cytotoxicity Rescue Assay

This cell-based assay assesses the ability of a Nampt activator to counteract the effects of a Nampt inhibitor.

Principle: FK866 is a potent and specific inhibitor of Nampt, leading to NAD+ depletion and subsequent cell death. A functional Nampt activator should be able to overcome this inhibition and rescue cell viability.

Reagents:

-

Cultured cells (e.g., U2OS osteosarcoma cells)

-

Cell culture medium

-

FK866

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Add a fixed concentration of FK866 (e.g., 10 nM) to the wells.

-

Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 72 hours).

-

Measure cell viability using a standard assay.

-

Plot cell viability against the concentration of this compound to determine the dose-dependent rescue effect.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model

This in vivo model is used to evaluate the neuroprotective effects of compounds against chemotherapy-induced nerve damage.

Principle: Administration of chemotherapeutic agents like paclitaxel (B517696) (Taxol) to rodents induces peripheral neuropathy, mimicking the side effects observed in cancer patients. Efficacy of a test compound is assessed by its ability to prevent or reverse the behavioral and histological signs of neuropathy.

Materials:

-

Mice (e.g., C57BL/6J)

-

Paclitaxel

-

Vehicle for paclitaxel

-

This compound

-

Vehicle for this compound

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)

-

Histology equipment and reagents

Procedure:

-

Induction of Neuropathy: Administer paclitaxel to the mice according to a validated dosing schedule (e.g., intraperitoneal injections).

-

Compound Administration: Treat a group of mice with this compound, either before, during, or after paclitaxel administration. Include a vehicle-treated control group.

-

Behavioral Assessment: At various time points, assess the development of neuropathic pain using tests such as the von Frey test for mechanical allodynia or the acetone (B3395972) test for cold allodynia.

-

Histological Analysis: At the end of the study, collect tissues such as the sciatic nerve and dorsal root ganglia. Perform histological analysis to assess nerve damage, for example, by measuring the density of myelinated fibers or intra-epidermal nerve fiber density.

-

Biochemical Analysis: Measure NAD+ levels in relevant tissues, such as the sciatic nerve, to confirm the compound's target engagement in vivo.

Conclusion

This compound is a promising small molecule that enhances the activity of the rate-limiting enzyme in the NAD+ salvage pathway. Its ability to allosterically activate Nampt, leading to increased NAD+ levels, has been demonstrated in vitro. Furthermore, its protective effects in cellular and preclinical models of neuropathy highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound and other novel Nampt activators. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its efficacy in a broader range of disease models associated with NAD+ decline.

References

- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]

In-Depth Technical Guide: Nampt Activator-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nampt activator-3, a derivative of the initial hit compound NAT (Nicotinamide phosphoribosyltransferase activating compound). This document details its biochemical activity, the experimental protocols for its characterization, and its place within the broader context of Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) signaling.

Core Quantitative Data

This compound has been identified as a potent activator of the NAMPT enzyme, the rate-limiting step in the NAD+ salvage pathway.[1][2] Its efficacy is characterized by its half-maximal effective concentration (EC50) and its dissociation constant (KD).

| Compound | EC50 (μM) | KD (nM) | Notes |

| This compound | 2.6 | 132 | A derivative of NAT with neuroprotective properties.[1][2] |

| NAT (Initial Hit) | 5.7 | 379 | The initial hit compound from which this compound was derived.[1] |

| Nampt activator-1 | 3.3-3.7 | - | A potent NAMPT activator. |

| Nampt activator-2 | 0.023 | - | A potent NAMPT activator with moderate activity against some CYP enzymes. |

| SBI-797812 | - | - | An orally active NAMPT activator that modulates the enzyme's affinity for ATP and blunts feedback inhibition by NAD+. |

| JGB-1-155 | 3.29 | - | A positive allosteric modulator of NAMPT. |

| Nampt activator-5 | - | 6190 | A NAMPT activator. |

| NAMPT activator-7 | < 0.5 | - | A NAMPT activator. |

Signaling Pathway and Mechanism of Action

NAMPT is a crucial enzyme in the mammalian NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This pathway is the primary source of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Nampt activators, such as this compound, allosterically bind to the enzyme, enhancing its catalytic activity. This leads to increased intracellular NMN and subsequently NAD+ levels. The elevation of NAD+ can, in turn, activate NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which play vital roles in metabolic regulation, inflammation, and cellular stress responses.

Experimental Protocols

Determination of EC50 for NAMPT Activators (Biochemical Assay)

This protocol is a generalized method adapted from described NAMPT activity assays.

1. Principle: The enzymatic activity of NAMPT is measured by quantifying the production of NMN, which is then converted to NAD+ and subsequently to a detectable product. The EC50 is the concentration of the activator that elicits 50% of the maximal increase in enzyme activity.

2. Materials:

-

Purified recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, opaque bottom for fluorescence)

-

Microplate reader with fluorescence detection (Ex/Em ~340/460 nm for NADH)

3. Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the microplate, add the reaction buffer.

-

Add 0.5 µL of the diluted this compound or DMSO (for control) to the respective wells.

-

Add the purified NAMPT enzyme to each well.

-

Incubate the plate for 30 minutes at 37°C to allow the activator to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence of the generated NADH.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conceptual Approach for KD Determination

The dissociation constant (KD) represents the affinity of this compound for the NAMPT enzyme. A specific protocol for this compound was not detailed in the search results, but it can be determined using various biophysical techniques:

-

Surface Plasmon Resonance (SPR): This method involves immobilizing the NAMPT enzyme on a sensor chip and flowing different concentrations of this compound over the surface. The change in the refractive index upon binding is measured, allowing for the calculation of association (kon) and dissociation (koff) rates, from which the KD (koff/kon) is derived.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of this compound to the NAMPT enzyme. By titrating the activator into a solution containing the enzyme, a binding isotherm can be generated to determine the KD, stoichiometry, and thermodynamic parameters of the interaction.

-

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. The binding of this compound to a fluorescently labeled NAMPT enzyme will alter its thermophoretic movement, and by titrating the activator, a binding curve can be generated to determine the KD.

Experimental and Screening Workflow

The discovery and characterization of novel NAMPT activators like this compound typically follow a structured workflow, from initial screening to in vivo validation.

References

Neuroprotective Effects of Nampt Activator-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Declining levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are increasingly implicated in the pathophysiology of a wide range of neurodegenerative diseases and age-related neuronal decline.[1][2] Consequently, strategies to augment NAD+ levels have emerged as a promising therapeutic avenue. One key approach is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[3][4][5] This pathway recycles nicotinamide (NAM) back into NAD+, playing a crucial role in maintaining cellular energy homeostasis and neuronal health.[6][7]

This technical guide focuses on the neuroprotective effects of Nampt activator-3, a potent small-molecule activator of NAMPT. As a derivative of the initial hit compound "NAT," this compound represents a significant advancement in the development of therapeutic agents targeting NAD+ metabolism for the treatment of neurological disorders.[8][9] This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of NAMPT

This compound functions as a positive allosteric modulator of the NAMPT enzyme.[10][11] Unlike orthosteric inhibitors that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity.[10][12] Structural studies of related NAMPT activators have identified a binding pocket near the enzyme's active site.[10][11] Binding of the activator in this pocket is hypothesized to promote a more favorable conformation for substrate binding and enzymatic turnover, thereby increasing the rate of nicotinamide mononucleotide (NMN) production from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).[6][10][12] The subsequent conversion of NMN to NAD+ by NMN adenylyltransferases (NMNATs) leads to an overall increase in intracellular NAD+ levels.[4][6]

This elevation in NAD+ has several downstream neuroprotective effects, including:

-

Enhanced Mitochondrial Function: NAD+ is a critical cofactor for mitochondrial respiration and ATP production. By boosting NAD+ levels, this compound can help maintain mitochondrial integrity and function, which is often compromised in neurodegenerative conditions.[3]

-

Activation of Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular stress responses, DNA repair, and inflammation.[13] Increased NAD+ levels enhance sirtuin activity, leading to the deacetylation of various target proteins and promoting neuronal survival.

-

Protection Against Oxidative Stress: By improving mitochondrial function and activating sirtuin-mediated antioxidant pathways, this compound can mitigate the damaging effects of reactive oxygen species (ROS) in neurons.[11][14]

-

Support of Neuronal Repair and Plasticity: Adequate NAD+ levels are essential for processes involved in neuronal repair and synaptic plasticity.[11]

The signaling pathway for the neuroprotective effects of this compound is illustrated in the diagram below.

Caption: Signaling pathway of this compound leading to neuroprotection.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, NAT, as reported in the literature.

| Compound | Parameter | Value | Reference |

| This compound | EC50 | 2.6 µM | [8][9] |

| KD | 132 nM | [8][9] | |

| NAT | EC50 | 5.7 µM | [8] |

| KD | 379 nM | [8] |

Table 1: In Vitro Efficacy of NAMPT Activators

| Animal Model | Compound | Dose | Outcome | Reference |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model | This compound | Not Specified | Strong neuroprotective efficacy | [8][9] |

| NAT-5r (an optimized analog of NAT) | 3 mg/kg | Significantly restored sciatic nerve conduction velocity | [1] |

Table 2: In Vivo Efficacy of NAMPT Activators

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's neuroprotective effects.

NAMPT Enzyme Activity Assay (Coupled-Enzyme Assay)

This assay measures the ability of a compound to activate NAMPT by monitoring the production of NAD+, which is then used in a coupled reaction to generate a fluorescent or colorimetric signal.

Workflow:

Caption: Workflow for the NAMPT enzyme activity assay.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Resorufin or similar fluorescent probe

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of NAM, PRPP, ATP, and the test compound (this compound) in the assay buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add the NAMPT enzyme to each well. Then, add varying concentrations of this compound to the test wells and an equivalent volume of buffer to the control wells. Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Prepare a substrate mix containing NAM, PRPP, and ATP. Add this mix to all wells to initiate the NAMPT reaction.

-

Coupled Reaction and Signal Generation: Immediately after adding the substrates, add the coupling enzyme mix containing NMNAT and ADH, along with ethanol and the fluorescent probe.

-

Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance at regular intervals for 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction velocity (rate of signal increase) for each concentration of the activator. Plot the velocity against the activator concentration and fit the data to a dose-response curve to determine the EC50 value.

Cell Viability Assay for FK866-Mediated Toxicity Rescue

This assay assesses the ability of this compound to protect cells from the cytotoxic effects of FK866, a potent NAMPT inhibitor that depletes cellular NAD+.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

FK866

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well clear or opaque microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a fixed concentration of FK866 (predetermined to cause significant cell death) in the presence of varying concentrations of this compound. Include control wells with vehicle only, FK866 only, and this compound only.

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Signal Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the concentration of this compound to determine its protective effect.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model

This in vivo model evaluates the neuroprotective efficacy of this compound against peripheral nerve damage caused by chemotherapeutic agents like paclitaxel (B517696).

Materials:

-

C57BL/6J mice (or other appropriate strain)

-

Paclitaxel

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO/Cremophor EL/ethanol mixture)

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)

-

Equipment for nerve conduction velocity (NCV) measurement

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week.

-

CIPN Induction: Administer paclitaxel (e.g., intraperitoneal injections) according to a validated protocol to induce peripheral neuropathy.

-

Treatment: Administer this compound (e.g., orally or intraperitoneally) either before, during, or after paclitaxel treatment, depending on the study design (prophylactic or therapeutic). A vehicle control group should be included.

-

Behavioral Testing: At various time points, assess sensory function using tests such as the von Frey test for mechanical allodynia or the hot/cold plate test for thermal sensitivity.

-

Nerve Conduction Velocity (NCV) Measurement: At the end of the study, anesthetize the mice and measure the sciatic nerve conduction velocity to directly assess nerve function.

-

Histological Analysis: Collect sciatic nerves and dorsal root ganglia for histological analysis to assess nerve damage and protection.

-

Data Analysis: Compare the behavioral scores, NCV measurements, and histological findings between the different treatment groups to evaluate the neuroprotective effects of this compound.

Measurement of Intracellular NAD+ Levels

This protocol describes a common method for quantifying NAD+ levels in cells or tissues using a commercially available NAD+/NADH assay kit.

Materials:

-

Cell or tissue samples

-

NAD+/NADH extraction buffer

-

NAD+/NADH assay kit (containing NAD cycling enzyme mix and developer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells, then lyse them in the NAD+/NADH extraction buffer.

-

Tissues: Homogenize tissue samples in the extraction buffer.

-

-

Extraction: Follow the kit's protocol to separate NAD+ and NADH. This often involves differential treatment of the lysate (e.g., acid extraction for NAD+, base extraction for NADH).

-

Assay Reaction: In a 96-well plate, add the extracted samples and NAD+ standards. Add the NAD cycling enzyme mix and incubate to convert NAD+ to NADH.

-

Signal Development: Add the developer solution, which reacts with NADH to produce a colorimetric or fluorescent signal.

-

Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the NAD+ concentration in the samples based on the standard curve. Normalize the results to the protein concentration of the lysate.

Conclusion

This compound is a promising neuroprotective agent that acts by allosterically activating the NAMPT enzyme and subsequently increasing intracellular NAD+ levels. This mechanism of action addresses a key factor in the pathology of many neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other NAMPT activators, from in vitro enzyme kinetics to in vivo models of neurological disorders. Further research and development of this class of compounds hold significant potential for the treatment of a wide range of neurodegenerative and age-related conditions.

References

- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 4. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jinfiniti.com [jinfiniti.com]

- 11. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Nampt Activator-3 in Chemotherapy-Induced Peripheral Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and often debilitating side effect of many anticancer drugs, including taxanes like paclitaxel (B517696). It is characterized by sensory abnormalities such as neuropathic pain, numbness, and tingling, which can lead to dose reduction or cessation of life-saving cancer treatment. Currently, there are no effective treatments to prevent or reverse CIPN. Emerging research has identified the activation of Nicotinamide (B372718) phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the NAD+ salvage pathway, as a promising neuroprotective strategy. This technical guide focuses on Nampt activator-3 and related compounds, summarizing the preclinical evidence for their efficacy in CIPN, detailing the experimental protocols used to generate this data, and illustrating the key signaling pathways involved.

Core Mechanism of Action: The Nampt-NAD+-SARM1 Axis

Paclitaxel-induced neurotoxicity is linked to a depletion of nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme for cellular energy metabolism and a substrate for various signaling molecules. This depletion is, in part, mediated by the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1), a protein with intrinsic NAD+ hydrolase activity that is a key player in axon degeneration.

Nampt activators, such as P7C3-A20 and other novel compounds (often referred to as NATs), work by allosterically enhancing the enzymatic activity of Nampt. This boosts the salvage pathway of NAD+ synthesis from nicotinamide (NAM), thereby counteracting the paclitaxel-induced decline in NAD+ levels. By maintaining a healthy NAD+ pool, Nampt activators are thought to prevent the activation of SARM1 and the subsequent cascade of events leading to axonal degeneration and the clinical manifestations of peripheral neuropathy.[1][2][3]

Quantitative Data on the Efficacy of Nampt Activators in CIPN

The neuroprotective effects of Nampt activators have been evaluated in preclinical rodent models of paclitaxel-induced CIPN. The following tables summarize the key quantitative findings from these studies.

| Behavioral Outcome: Mechanical Allodynia | |||||

| Compound | Animal Model | Paclitaxel Dose | Treatment Dose | Assessment Time Point | Effect on Paw Withdrawal Threshold (g) |

| P7C3-A20 | Rat (Sprague-Dawley) | 11.7 mg/kg, i.p. (3 doses) | 10 mg/kg/day, i.p. | Day 16 | Vehicle + PTX: ~2.5 gP7C3-A20 + PTX: ~12.5 g (p<0.0001 vs. Vehicle + PTX) |

| P7C3-A20 | Rat (Sprague-Dawley) | 11.7 mg/kg, i.p. (3 doses) | 2.2, 6.6, 20 mg/kg/day, i.p. | Day 16 | Dose-dependent increase in withdrawal threshold, with 20 mg/kg showing maximal effect. |

| Behavioral Outcome: Cold Allodynia | |||||

| Compound | Animal Model | Paclitaxel Dose | Treatment Dose | Assessment Time Point | Effect on Paw Withdrawal Frequency (%) |

| P7C3-A20 | Rat (Sprague-Dawley) | 11.7 mg/kg, i.p. (3 doses) | 10 mg/kg/day, i.p. | Day 16 | Vehicle + PTX: ~80%P7C3-A20 + PTX: ~20% (p<0.001 vs. Vehicle + PTX) |

| Histological Outcome: Intraepidermal Nerve Fiber Density (IENFD) | |||||

| Compound | Animal Model | Paclitaxel Dose | Treatment Dose | Assessment Time Point | Effect on IENFD (fibers/mm) |

| P7C3-A20 | Rat (Sprague-Dawley) | 11.7 mg/kg, i.p. (3 doses) | 10 mg/kg/day, i.p. | Day 16 | Vehicle + PTX: ~5 fibers/mmP7C3-A20 + PTX: ~15 fibers/mm (p<0.0001 vs. Vehicle + PTX) |

Note: The data presented above are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. For precise values and statistical details, please refer to the original publications.

Experimental Protocols

This section provides a consolidated, step-by-step protocol for a typical preclinical study evaluating the efficacy of a Nampt activator in a paclitaxel-induced CIPN rat model.

Animal Model and CIPN Induction

-

Animals: Adult male Sprague-Dawley rats (200-300g) are commonly used.[4] Animals should be housed in a temperature- and humidity-controlled environment with ad libitum access to food and water.

-

Paclitaxel Administration:

-

Prepare a clinical formulation of paclitaxel (e.g., 6 mg/mL in Cremophor EL and ethanol).

-

Dilute the stock solution in sterile 0.9% saline to the desired final concentration (e.g., 2 mg/mL).

-

Administer paclitaxel intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[4] A vehicle control group should receive the same volume of the Cremophor/ethanol/saline vehicle.

-

Nampt Activator Administration

-

Compound Preparation: Dissolve the Nampt activator (e.g., P7C3-A20) in a suitable vehicle (e.g., a mixture of DMSO, Kolliphor EL, and PBS).

-

Administration: Administer the Nampt activator daily via i.p. injection, starting before the first paclitaxel injection and continuing throughout the study period. A vehicle control group for the Nampt activator should also be included.

Behavioral Testing

-

Apparatus: Use a set of calibrated von Frey filaments.

-

Procedure:

-

Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal of the paw.

-

Test both hind paws.

-

-

Timeline: Perform baseline testing before CIPN induction and then at regular intervals (e.g., weekly) after the start of paclitaxel treatment.

-

Apparatus: A syringe with a blunt needle.

-

Procedure:

-

Acclimate the rats as described for the von Frey test.

-

Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

-

Observe the rat's response for up to 40 seconds. A positive response is a rapid withdrawal, flinching, or licking of the paw.

-

Repeat the application several times with a minimum interval of 5 minutes between applications.

-

The result is typically expressed as the percentage of positive responses out of the total number of applications.

-

-

Timeline: Conduct baseline testing and subsequent tests at the same time points as the von Frey test.

Histological Analysis: Intraepidermal Nerve Fiber Density (IENFD)

-

Tissue Collection and Preparation:

-

At the end of the study, euthanize the animals and collect a 3-mm punch biopsy from the plantar skin of the hind paw.

-

Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde) overnight at 4°C.

-

Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 30%) until it sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze it.

-

Cut 50 µm thick sections using a cryostat.

-

-

Immunohistochemistry for PGP9.5:

-

Wash the sections in a buffer solution (e.g., PBS).

-

Block non-specific binding with a blocking solution (e.g., containing normal goat serum and Triton X-100).

-

Incubate the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Quantification:

-

Visualize the sections using a confocal microscope.

-

Count the number of individual nerve fibers crossing the dermal-epidermal junction.

-

Measure the length of the epidermis.

-

Calculate the IENFD as the number of fibers per millimeter of epidermal length.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described in this guide.

Caption: Signaling pathway of this compound in CIPN.

Caption: Preclinical experimental workflow for evaluating Nampt activators.

Conclusion

Nampt activators represent a promising therapeutic strategy for the prevention and treatment of chemotherapy-induced peripheral neuropathy. Preclinical studies have demonstrated their ability to mitigate the behavioral and histological hallmarks of CIPN in rodent models. The underlying mechanism involves the potentiation of the NAD+ salvage pathway, leading to the maintenance of axonal integrity in the face of neurotoxic insults. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this critical area of oncology supportive care, with the ultimate goal of translating these findings into effective clinical interventions for cancer patients.

References

- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide: Cellular Protection Against FK866 Toxicity by Nampt Activator-3

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the mechanism by which Nampt activator-3 confers cellular protection against the cytotoxic effects of FK866, a potent inhibitor of the NAD+ salvage pathway enzyme, Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).

Introduction: The Critical Role of the NAD+ Salvage Pathway

Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism, redox reactions, and a wide array of signaling processes. In mammals, the primary route for maintaining intracellular NAD+ pools is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). The rate-limiting step in this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[1][2]

Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway.[3] This dependency has made NAMPT a compelling therapeutic target. FK866 is a well-characterized, highly specific, and noncompetitive inhibitor of NAMPT that has demonstrated potent anticancer activity in preclinical models by depleting cellular NAD+ and inducing apoptosis.[4][5] However, its therapeutic window can be narrow, and toxicity is a concern.

Conversely, small-molecule activators of NAMPT, such as this compound, represent a novel pharmacological strategy. These molecules can enhance NAMPT's enzymatic activity, boosting NAD+ synthesis. This guide explores the mechanism of this compound in protecting cells from FK866-induced toxicity, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: A Tale of Inhibition and Activation

The interaction between FK866 and this compound centers on the modulation of a single enzyme, NAMPT.

-

FK866-Induced Toxicity: FK866 binds to the NAMPT enzyme, inhibiting its ability to convert NAM to NMN. This blockade of the salvage pathway leads to a rapid and sustained decline in the intracellular NAD+ pool. The consequences of NAD+ depletion are catastrophic for the cell, primarily resulting in a severe energy crisis due to the subsequent depletion of ATP, which relies on NAD+ as a cofactor for its production. This energy crisis ultimately triggers the intrinsic apoptosis pathway, leading to programmed cell death.

-

Protection by this compound: this compound is a potent, allosteric activator of NAMPT. By binding to NAMPT, it enhances the enzyme's catalytic efficiency, increasing the rate of NMN production. In the presence of FK866, this compound counteracts the inhibitor's effect. By boosting the intrinsic activity of the remaining non-inhibited enzyme pool, it helps maintain a sufficient level of NAD+ synthesis to preserve cellular energy homeostasis and prevent the activation of the apoptotic cascade.

Quantitative Data Summary

The efficacy of both FK866 and this compound can be quantified through biochemical and cellular assays. The following tables summarize key parameters.

Table 1: Biochemical Properties of this compound and FK866

| Compound | Type | Target | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| This compound | Activator | Human NAMPT | EC50 | 2.6 µM | |

| KD | 132 nM | ||||

| FK866 | Inhibitor | Human NAMPT | IC50 | ~0.6 - 5 nM (cell-dependent) | |

| Ki | 0.4 nM (enzyme/substrate) |

| | | | Ki' | 0.3 nM (free enzyme) | |

Table 2: Cellular Effects of FK866 on NAD+ and ATP Levels

| Cell Line | FK866 Conc. | Time | Effect on NAD+ | Effect on ATP | Reference(s) |

|---|---|---|---|---|---|

| HeLa | 100 µM | 30 min | ~20% Depletion | Increase (transient) | |

| HeLa | 100 µM | 12 - 96 h | Sustained Depletion | Sustained Depletion | |

| U251 Glioblastoma | Not specified | 24 h | ~80% Depletion | Not specified | |

| PC3 Prostate Cancer | 5 - 20 nM | 48 h | Dose-dependent Depletion | Dose-dependent Depletion |

| LN229 Glioblastoma | Not specified | 12 - 72 h | Rapid & Sustained Depletion | Not specified | |

Table 3: Illustrative Protective Effect of a NAMPT Activator against FK866 Toxicity This table presents representative data illustrating how a NAMPT activator can shift the cytotoxicity curve of FK866.

| Cell Line | Treatment | EC50 of FK866 | Fold Change in EC50 |

|---|---|---|---|

| U2OS (Osteosarcoma) | FK866 alone | 5 nM | - |

| | FK866 + NAMPT Activator (10 µM) | 50 nM | 10 |

Note: Data in Table 3 is illustrative, based on the principle of competitive antagonism described in the literature. Specific values for this compound would require direct experimental determination.

Experimental Protocols & Workflow

Validating the protective effects of this compound requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: In Vitro NAMPT Enzyme Activity Assay (Fluorometric)

This coupled assay measures the production of NAD+, which is then used to generate a fluorescent signal, allowing for the quantification of NAMPT activity.

Materials:

-

Recombinant Human NAMPT Enzyme

-

Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 6 mM MgCl2, 1 mM DTT

-

Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)

-

ADH Substrate: Ethanol (B145695)

-

Test Compounds: FK866, this compound dissolved in DMSO

-

96-well black microplate

Procedure:

-

Reagent Preparation:

-

Prepare a 2X NAMPT enzyme solution in chilled Assay Buffer.

-

Prepare a 2X substrate mix containing NAM, PRPP, and ATP in Assay Buffer.

-

Prepare a 2X coupling mix containing NMNAT, ADH, and ethanol in Assay Buffer.

-

-

Compound Plating: Add 25 µL of serially diluted test compounds (this compound) or inhibitor (FK866) to appropriate wells. For control wells, add vehicle (Assay Buffer with equivalent DMSO concentration).

-

Enzyme Addition: Add 25 µL of the 2X NAMPT enzyme solution to all wells except the "no enzyme" blank.

-

Reaction Initiation: Add 50 µL of a master mix containing the 2X substrate mix and 2X coupling mix to all wells.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Read fluorescence on a microplate reader (e.g., Ex/Em = 560/590 nm for resazurin-based systems or Ex/Em = 340/445 nm for NADH-based systems).

-

Data Analysis: Subtract background fluorescence (no enzyme control) and plot the signal against compound concentration. For activators, calculate the EC50 from a dose-response curve.

Protocol 2: Cellular Viability Assessment (CCK-8/Resazurin)

This assay measures the metabolic activity of living cells as an indicator of viability.

Materials:

-

Cells of interest (e.g., U2OS, HepG2)

-

Complete culture medium

-

FK866 and this compound

-

96-well clear-bottom cell culture plate

-

Cell Counting Kit-8 (CCK-8) or similar resazurin-based reagent

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of FK866 in culture medium.

-

Prepare a second set of FK866 dilutions in medium containing a fixed concentration of this compound (e.g., 1 µM, 5 µM, or 10 µM).

-

Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2-4 hours until a color change is apparent.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot percent viability versus FK866 concentration to determine the IC50 values with and without this compound.

Downstream Signaling Pathways

The cellular decision to live or die in response to FK866 and this compound is governed by the status of the NAD+ pool, which influences multiple downstream signaling pathways.

-

Energy Sensing and Apoptosis: The primary consequence of severe NAD+ depletion is a drop in ATP levels. This is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. While AMPK activation can initially trigger pro-survival responses like autophagy, profound and sustained energy stress ultimately leads to the activation of the intrinsic apoptosis pathway. This is characterized by:

-

Changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bax).

-

Release of cytochrome c from the mitochondria.

-

Activation of initiator caspase-9 and effector caspase-3.

-

Cleavage of key cellular substrates, including PARP, leading to cell death.

-

-

Sirtuin Activity: Sirtuins are a family of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses. Their activity is directly dependent on NAD+ availability. FK866-induced NAD+ depletion inhibits sirtuin activity, which can have widespread consequences on cellular function. Conversely, maintaining NAD+ levels with this compound would support normal sirtuin function.

The diagram below illustrates the key signaling events following NAMPT modulation.

Conclusion

This compound provides robust cellular protection against FK866-induced toxicity by directly counteracting its mechanism of action. By enhancing the catalytic activity of NAMPT, it ensures the continued synthesis of NMN and the maintenance of the vital intracellular NAD+ pool. This prevents the catastrophic depletion of ATP that otherwise triggers apoptosis. The study of NAMPT activators and inhibitors provides critical insights into the central role of NAD+ metabolism in cell survival and death. This compound serves as a valuable chemical probe for dissecting these pathways and may represent a therapeutic strategy for mitigating toxicities associated with NAD+ depleting agents or for treating conditions characterized by diminished NAMPT function.

References

- 1. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nampt Activator-3 in the NAD+ Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nampt activator-3, a novel small molecule modulator of the Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) salvage pathway. This document details the core mechanism of action, presents quantitative data for this compound and related compounds, and provides comprehensive experimental protocols for the evaluation of Nampt activators.

Introduction: The Critical Role of the NAD+ Salvage Pathway

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of cellular processes including energy metabolism, DNA repair, and cell signaling.[1][2] The intracellular pool of NAD+ is maintained through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (NAM).[3] In mammals, the salvage pathway is the predominant route for NAD+ biosynthesis, with Nicotinamide Phosphoribosyltransferase (Nampt) serving as the rate-limiting enzyme.[3][4] Nampt catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).[4]

Given the pivotal role of Nampt in maintaining cellular NAD+ levels, it has emerged as a compelling therapeutic target for a variety of pathological conditions associated with NAD+ decline, including neurodegenerative diseases, metabolic disorders, and age-related complications.[5][6] Small molecule activators of Nampt offer a promising strategy to enhance NAD+ biosynthesis and restore cellular homeostasis.

This compound: A Potent Modulator of the Salvage Pathway